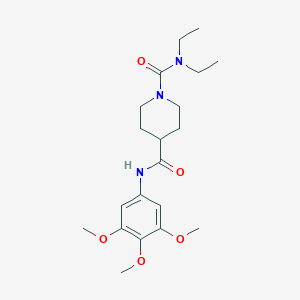
ethyl 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by the name of Etazolate.
Wissenschaftliche Forschungsanwendungen
Etazolate has been studied extensively for its potential applications in scientific research. It has been found to exhibit anxiolytic and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of Etazolate is not fully understood. However, it is believed to work by modulating the activity of the GABA-A receptor, which is responsible for inhibiting the activity of neurons in the brain. Etazolate is believed to enhance the activity of the GABA-A receptor, leading to an increase in the inhibitory activity of neurons.
Biochemical and Physiological Effects:
Etazolate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in the inhibitory activity of neurons. It has also been found to increase the levels of acetylcholine in the brain, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Etazolate in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using Etazolate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Etazolate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of Etazolate and its effects on the brain.
Synthesemethoden
The synthesis of Etazolate involves the reaction between 1-piperazinecarboxylic acid and 2-chloro-3-phenylacrylonitrile. The reaction takes place in the presence of a base such as sodium hydroxide and an organic solvent such as ethanol. The product obtained is then treated with ethyl chloroformate to yield Etazolate.
Eigenschaften
IUPAC Name |
ethyl 4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-2-21-16(20)19-10-8-18(9-11-19)13-15(17)12-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBQDFODUGQQNH-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198060 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![5-chloro-6-{2-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]vinyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5313696.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)
![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)
![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)

![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)